BenchChemオンラインストアへようこそ!

[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

Fsp3 three-dimensionality bioisostere

[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride (CAS 2901099-55-4) is a 1,3-disubstituted bicyclo[2.1.1]hexane (BCH) derivative bearing an aminomethyl group at the bridge position 3 and a hydroxymethyl group at the bridgehead position 1, supplied as the hydrochloride salt (molecular formula C₈H₁₆ClNO, MW 177.7, purity ≥95%). The bicyclo[2.1.1]hexane scaffold has emerged as a validated saturated bioisostere of the ortho-substituted phenyl ring, with well-defined exit vectors that mimic the geometric arrangement of ortho-disubstituted benzenes while conferring substantially increased three-dimensional character (Fsp₃ = 1.0 vs.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
Cat. No. B15296276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1C2CC1(CC2CN)CO.Cl
InChIInChI=1S/C8H15NO.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7,10H,1-5,9H2;1H
InChIKeyFNTFHEQGCDPZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol Hydrochloride: A Saturated Bicyclo[2.1.1]hexane Building Block for Ortho-Phenyl Bioisosteric Replacement


[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride (CAS 2901099-55-4) is a 1,3-disubstituted bicyclo[2.1.1]hexane (BCH) derivative bearing an aminomethyl group at the bridge position 3 and a hydroxymethyl group at the bridgehead position 1, supplied as the hydrochloride salt (molecular formula C₈H₁₆ClNO, MW 177.7, purity ≥95%) [1]. The bicyclo[2.1.1]hexane scaffold has emerged as a validated saturated bioisostere of the ortho-substituted phenyl ring, with well-defined exit vectors that mimic the geometric arrangement of ortho-disubstituted benzenes while conferring substantially increased three-dimensional character (Fsp₃ = 1.0 vs. 0.0 for phenyl) [2][3]. This compound provides two orthogonal functional handles—a primary amine and a primary alcohol—enabling divergent derivatization for incorporation into bioactive molecule scaffolds during medicinal chemistry lead optimization programs [2].

Why [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol Hydrochloride Cannot Be Interchanged with Positional Isomers or Phenyl-Based Analogs


The substitution pattern on the bicyclo[2.1.1]hexane core is geometrically deterministic: the relative spatial arrangement of the two exit vectors—defined by the distance between substituent-bearing carbons (r ≈ 1.56 Å), the inter-substituent distance (d ≈ 3.05–3.19 Å), and critically the dihedral angle (θ ≈ 56–59°)—is fixed by the rigid bicyclic architecture and varies substantially between positional isomers (e.g., 1,2- vs. 1,3- vs. 1,5-disubstituted BCHs) [1]. The 3-aminomethyl,1-hydroxymethyl arrangement on this compound defines a specific exit vector geometry that cannot be replicated by the 4-amino isomer (CAS 1638769-06-8) or the oxa-analog [4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol, each of which orients its functional groups along different trajectories [1]. Furthermore, the ortho-phenyl analog 3-(aminomethyl)benzyl alcohol (CAS 34231-22-6) is planar (θ ≈ 7–8°) and fully aromatic (Fsp₃ = 0), resulting in fundamentally different physicochemical properties—higher lipophilicity, lower aqueous solubility, and distinct metabolic susceptibility [1][2]. These geometric and physicochemical differences mean that biological target engagement, pharmacokinetic profile, and intellectual property position are not portable across these scaffolds without de novo optimization [1][2].

Quantitative Differentiation Evidence for [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol Hydrochloride vs. Closest Analogs


Fraction sp³ (Fsp₃): Complete Saturation vs. Planar Aromatic Phenyl Analog

The bicyclo[2.1.1]hexane scaffold is fully saturated with Fsp₃ = 1.0, compared to Fsp₃ = 0.0 for the ortho-substituted phenyl analog 3-(aminomethyl)benzyl alcohol. This value is experimentally confirmed for the closely related (4-amino-1-bicyclo[2.1.1]hexanyl)methanol (CAS 1638769-06-8, Fsp₃ = 1.0) . The Nature Chemistry 2025 study further demonstrated that the bridged BCH scaffold increases molecular rigidity and Fsp₃ compared to phenyl analogues, and that this increased three-dimensionality translates into markedly differential biological effects between enantiomers and substantial improvement over the corresponding sp²-based drugs in cytotoxicity assays against tumour cell lines [1]. Higher Fsp₃ has been correlated with improved clinical success rates in drug discovery (Lovering et al., J. Med. Chem. 2009) [1].

Fsp3 three-dimensionality bioisostere lead optimization

Calculated Lipophilicity (CLogP): BCH Scaffold vs. Ortho-Phenyl Analog

The target compound has a vendor-reported CLogP of 0.234 [1]. In contrast, the closely related positional isomer (4-amino-1-bicyclo[2.1.1]hexanyl)methanol has a vendor-reported LogP of −0.514 , while the ortho-phenyl analog 3-(aminomethyl)benzyl alcohol has a higher predicted lipophilicity consistent with its aromatic character. At the class level, replacement of the ortho-benzene ring with bicyclo[2.1.1]hexane across five structurally diverse bioactive compounds (conivaptan, lomitapide, boscalid, bixafen, fluxapyroxad) resulted in a consistent decrease in clogP by 0.7–1.2 units [2]. The experimental CLogP of 0.234 for the target compound positions it in a favorable range for oral bioavailability (Lipinski Rule of 5: LogP < 5) while maintaining sufficient lipophilicity for membrane permeability.

CLogP lipophilicity bioisostere physicochemical properties

Geometric Bioisosterism: Exit Vector Dihedral Angle (θ) Defines Three-Dimensional Character Distinct from Planar Phenyl

X-ray crystallographic analysis of 1,2-disubstituted bicyclo[2.1.1]hexanes revealed that the dihedral angle θ between the two exit vectors is 56–59°, compared to only 7–8° for the ortho-substituted benzene ring [1]. The inter-substituent distance d is 3.05–3.19 Å (BCH) vs. 3.04–3.10 Å (ortho-benzene), and the C–C bond distance r is 1.56 Å vs. 1.39–1.41 Å—differences of approximately 0.1–0.2 Å [1]. The plane angles φ₁ and φ₂ are similar between the two scaffolds (61–65° vs. 55–57°) [1]. In the Nature Chemistry 2025 study, the 58° dihedral angle of an enantioenriched 1,2-BCH was explicitly compared to the 0° dihedral angle in telmisartan, and this three-dimensional character was shown to drive markedly differential cytotoxicity between enantiomers—an effect impossible with a planar phenyl scaffold [2]. For the target compound, the 1,3-substitution pattern (bridgehead position 1 and bridge position 3) defines a distinct exit vector arrangement within the BCH family that differs from the more commonly reported 1,2- and 1,5-disubstituted patterns.

exit vector dihedral angle bioisosterism scaffold geometry

Aqueous Solubility Enhancement: BCH Replacement of Phenyl Improves Solubility by Up to 6-Fold in Bioactive Compounds

In a systematic head-to-head comparison across five marketed drugs and agrochemicals (conivaptan, lomitapide, boscalid, bixafen, fluxapyroxad), replacement of the ortho-substituted phenyl ring with a bicyclo[2.1.1]hexane scaffold increased aqueous solubility in four out of five cases [1]. Quantitatively: conivaptan solubility improved from 5 μM to 14 μM (3-fold increase); lomitapide from 3 μM to 18 μM (6-fold increase); boscalid from 11 μM to 35 μM (~3-fold increase); fluxapyroxad from 25 μM to 27 μM (marginal increase); bixafen showed a decrease (30 μM to 4 μM) [1]. In a separate study with 2-oxabicyclo[2.1.1]hexanes, the solubility enhancement was even more dramatic: fluxapyroxad–2-oxa-BCH analog reached 155 μM (6.2-fold vs. parent; 4.6-fold vs. BCH analog), and boscalid–2-oxa-BCH analog reached 152 μM (~14-fold vs. parent) [2]. While compound-specific solubility data for the target compound itself is not available, these class-level data demonstrate the consistent solubility-enhancing effect of the saturated BCH scaffold relative to the phenyl ring in diverse molecular contexts.

aqueous solubility bioisostere physicochemical properties formulation

Positional Isomer Differentiation: 3-Aminomethyl vs. 4-Amino Substitution Alters Lipophilicity and Hydrogen-Bonding Capacity

The target compound [3-(aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride (CAS 2901099-55-4) differs from its closest commercially available positional isomer (4-amino-1-bicyclo[2.1.1]hexanyl)methanol (CAS 1638769-06-8) in three key respects: (i) the target compound contains an aminomethyl (–CH₂NH₂) group at the bridge position 3 rather than a directly attached amino (–NH₂) group at the bridgehead position 4, providing greater conformational flexibility at the amine terminus; (ii) the target compound has a CLogP of 0.234 [1], whereas the 4-amino isomer has a LogP of −0.514 —a difference of approximately 0.75 log units that reflects the additional methylene spacer and the different substitution position; (iii) the target compound bears two rotatable bonds (aminomethyl and hydroxymethyl side chains), while the 4-amino isomer has only one rotatable bond (the hydroxymethyl group), offering differential conformational sampling in target binding sites [1]. The target compound also contains an additional sp³ carbon (C₈ vs. C₇) and is supplied as the hydrochloride salt (MW 177.7 vs. 127.2 free base), which may affect handling, solubility, and salt-form compatibility in parallel synthesis workflows.

positional isomer structure-property relationship building block selection medicinal chemistry

Metabolic Stability: Variable Effect of BCH Scaffold Enables Context-Dependent Optimization

The effect of the bicyclo[2.1.1]hexane scaffold on metabolic stability is compound-dependent, providing a tunable parameter rather than a uniformly positive or negative attribute. In human liver microsome assays, BCH replacement of the ortho-phenyl ring in conivaptan significantly improved metabolic stability: intrinsic clearance (CLint) decreased from 31 to 12 μL min⁻¹ mg⁻¹ [1]. However, in lomitapide, bixafen, and fluxapyroxad, BCH incorporation decreased metabolic stability by 2- to 3-fold as measured by half-life (t₁/₂) [1]. In boscalid, the effect was marginal: CLint changed from 26 to 29 μL min⁻¹ mg⁻¹ [1]. In the 2-oxabicyclo[2.1.1]hexane study, the metabolic stability profile was also complex—incorporation of the oxa-BCH core into fluxapyroxad unexpectedly increased metabolic stability (CLint = 23 vs. 28 for parent fluxapyroxad), while the all-carbon BCH analog decreased it (CLint = 35) [2]. No compound-specific microsomal stability data are available for the target building block itself; however, the class-level data indicate that the BCH scaffold can either increase or decrease metabolic stability depending on the specific molecular context, offering medicinal chemists a non-binary optimization tool.

metabolic stability human liver microsomes clearance ADME

Optimal Application Scenarios for [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol Hydrochloride Based on Quantitative Differentiation Evidence


Bioisosteric Replacement of Ortho-Substituted Phenyl Rings in Lead Compounds with Suboptimal Physicochemical Profiles

This building block is ideally suited for systematic scaffold-hopping campaigns where an ortho-substituted phenyl ring in a lead compound is associated with excessive lipophilicity (clogP > 5), poor aqueous solubility (< 10 μM), or flat SAR. The class-level evidence demonstrates that BCH replacement reduces clogP by 0.7–1.2 units and improves aqueous solubility by 3- to 6-fold in the majority of tested compounds [1]. The target compound's aminomethyl and hydroxymethyl handles map directly onto common phenyl substituent patterns (e.g., benzylamine and benzyl alcohol motifs), enabling a direct 'phenyl → BCH' swap with minimal synthetic route redesign. The 1,3-substitution pattern is particularly relevant for mimicking meta-substituted benzylamine/benzyl alcohol arrangements while providing the added benefit of a fully saturated, three-dimensional core [1][2].

Fsp₃ Enhancement in Lead Optimization Programs Targeting Improved Clinical Developability

For discovery programs where lead compounds have high aromatic ring counts and low Fsp₃ (< 0.3), incorporation of this Fsp₃ = 1.0 building block provides a maximal per-ring increase in three-dimensional character. The Nature Chemistry 2025 study demonstrated that the increased tridimensionality of BCH-containing drug analogs translates into enantiomer-dependent biological effects that are inaccessible to planar phenyl scaffolds, including markedly differential cytotoxicity against tumour cell lines [2]. This building block is therefore strategically valuable for programs seeking to diversify IP space while simultaneously improving the developability profile (solubility, Fsp₃, novelty) of advanced leads [1][2].

Generation of Patent-Free Saturated Analogs of Marketed Drugs Containing Ortho-Substituted Phenyl Rings

Following the precedent established by Mykhailiuk and co-workers, who generated saturated, patent-free analogs of boscalid, bixafen, and fluxapyroxad with retained antifungal activity [1], this building block can serve as a key intermediate for constructing novel analogs of IP-encumbered bioactive molecules. The dual functional handles (amine + alcohol) support amide coupling, reductive amination, esterification, and carbamate formation, enabling rapid library synthesis around a saturated core. The demonstrated retention of biological activity in BCH-for-phenyl replacements across multiple target classes (antifungals, antihypertensives, lipid-lowering agents) supports the feasibility of this strategy [1][2].

Conformational Restriction of Flexible Linker Regions via Rigid Bicyclic Scaffold Incorporation

The rigid bicyclo[2.1.1]hexane core, with its well-defined exit vector geometry (θ ≈ 56–59°, d ≈ 3.05–3.19 Å), can serve as a conformational locking element when incorporated into molecules containing flexible benzylamine or phenethylamine motifs. The 3-aminomethyl substituent extends the amine approximately 1.3 Å further from the core compared to a directly attached amino group (as in the 4-amino positional isomer), offering a distinct geometric profile for probing binding site topology [3]. This application is particularly relevant for GPCR and kinase programs where conformational restriction of the ligand has been shown to improve subtype selectivity and reduce off-target pharmacology.

Quote Request

Request a Quote for [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.